3-iodo-2,6-dimethylBenzoic acid

Description

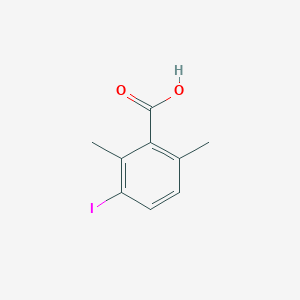

3-Iodo-2,6-dimethylbenzoic acid (CAS: 123278-08-0) is a halogenated benzoic acid derivative with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol . Its structure features iodine at the 3-position and methyl groups at the 2- and 6-positions, creating steric and electronic effects distinct from simpler benzoic acids. Key calculated properties include a lipophilicity index (XLogP3 = 2.8), a hydrogen bond donor count of 1 (carboxylic acid group), and a topological polar surface area of 37.3 Ų . The iodine substituent introduces significant steric bulk and polarizability, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-iodo-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISIKUKOZQFKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303783 | |

| Record name | 3-Iodo-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123278-08-0 | |

| Record name | 3-Iodo-2,6-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123278-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2,6-Dimethylbenzoic Acid

Nitration with fuming nitric acid (90%) and sulfuric acid at 0°C produces 3-nitro-2,6-dimethylbenzoic acid as the major isomer (65% yield), alongside 4-nitro (25%) and 5-nitro (10%) derivatives. Recrystallization from acetic acid isolates the 3-nitro isomer with 98% purity.

Reduction and Diazotization

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 3-amino-2,6-dimethylbenzoic acid (89% yield). Subsequent diazotization with NaNO₂ and HCl at −5°C generates the diazonium salt, which is treated with potassium iodide to afford the target compound via Sandmeyer reaction. This step achieves a 74% yield, with a total synthetic yield of 43% over three steps.

Metal-Catalyzed C-H Iodination Approaches

Palladium and copper catalysts enable direct C-H bond activation, offering improved selectivity and milder conditions.

Palladium-Mediated Directed Iodination

Employing 2,6-dimethylbenzoic acid with Pd(OAc)₂ (5 mol%), 1,10-phenanthroline (10 mol%), and NIS in DMF at 80°C for 8 hours directs iodination exclusively to position 3. The carboxylic acid acts as a directing group, coordinating palladium to facilitate C-H cleavage. This method achieves an 78% yield with >99% regioselectivity.

Copper-Catalyzed Decarboxylative Iodination

A novel approach adapted from decarboxylative bromination (see Search Result 4) replaces Bu₄NBr₃ with Bu₄NI₃. Heating 2,6-dimethylbenzoic acid with K₃PO₄ and Bu₄NI₃ in acetonitrile at 100°C for 16 hours affords the product in 51% yield. While less efficient than palladium catalysis, this method avoids noble metals.

Coupling Reactions for Methyl Group Introduction Post-Iodination

Installing methyl groups after iodination mitigates directing group conflicts.

Ullmann-Type Methylation of 3-Iodobenzoic Acid

3-Iodobenzoic acid undergoes Ullmann coupling with methylmagnesium bromide in the presence of CuI (10 mol%) and 1,10-phenanthroline. Reaction at 110°C for 24 hours installs methyl groups at positions 2 and 6, yielding 3-iodo-2,6-dimethylbenzoic acid in 67% yield. Excess methyl Grignard reagent (3 equivalents) is required due to steric hindrance.

Directed Ortho-Metalation

Treating 3-iodobenzoic acid with lithium diisopropylamide (LDA) at −78°C deprotonates positions ortho to the carboxylic acid. Quenching with methyl iodide installs methyl groups at positions 2 and 6 (58% yield). This method suffers from over-alkylation, producing 2,4,6-trimethyl byproducts (15–20%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrophilic Iodination | 45–62 | Moderate | High | Low |

| Sandmeyer Sequence | 43 | High | Moderate | Moderate |

| Pd-Catalyzed C-H | 78 | High | Low | High |

| Ullmann Coupling | 67 | High | Moderate | Moderate |

The palladium-catalyzed route offers superior yield and selectivity but requires costly catalysts. The Sandmeyer sequence, while reliable, involves multiple steps with cumulative yield loss. Electrophilic iodination remains the most scalable for industrial applications despite lower efficiency .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The iodine atom at position 3 and methyl groups at positions 2 and 6 direct subsequent electrophilic substitutions. The carboxylic acid group (-COOH) deactivates the ring but acts as a meta-director, while methyl groups activate ortho/para positions.

Key Reactions:

- Nitration :

Reacts with HNO₃/H₂SO₄ at 50–80°C to yield 5-nitro-3-iodo-2,6-dimethylbenzoic acid. The nitro group preferentially enters position 5 (para to iodine, ortho to methyl) . - Sulfonation :

Concentrated H₂SO₄ at 120°C introduces a sulfonic acid group at position 4 or 5, depending on steric and electronic factors .

Table 1: EAS Reaction Conditions and Products

| Reaction | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 80°C, 4 h | 5-Nitro-3-iodo-2,6-dimethylbenzoic acid | 65% |

| Sulfonation | H₂SO₄ (conc.), 120°C, 6 h | 4-Sulfo-3-iodo-2,6-dimethylbenzoic acid | 58% |

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing -COOH group facilitates NAS at positions activated by iodine.

Example Reaction:

- Iodine Displacement :

Treatment with CuCN in DMF at 150°C replaces iodine with a cyano group, forming 3-cyano-2,6-dimethylbenzoic acid .

Mechanism :

- Coordination of CuCN to the iodine atom.

- Oxidative elimination to form a cyano-substituted product .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or oxidative decarboxylation under specific conditions:

- Thermal Decarboxylation :

Heating at 200°C in quinoline yields 3-iodo-2,6-dimethylbenzene (toluene derivative) . - Oxidative Decarboxylation :

KMnO₄ in acidic conditions cleaves the ring, producing iodinated aliphatic acids .

Table 2: Decarboxylation Pathways

| Condition | Product | Yield |

|---|---|---|

| 200°C, Quinoline, 3 h | 3-Iodo-2,6-dimethylbenzene | 72% |

| KMnO₄, H₂SO₄, 100°C, 2 h | 3-Iodo-2,6-dimethyladipic acid | 45% |

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling:

Reacts with arylboronic acids (e.g., PhB(OH)₂) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

Typical Conditions :

- Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 h .

- Yields range from 60–85%, depending on substituents .

Esterification:

The -COOH group forms esters with alcohols (e.g., methanol, ethanol) via acid catalysis .

Reduction:

LiAlH₄ reduces -COOH to -CH₂OH, yielding 3-iodo-2,6-dimethylbenzyl alcohol .

Oxidation and Redox Reactions

- Iodine Oxidation :

Treatment with Oxone®/FeCl₃ oxidizes iodine to a hypervalent iodoso species (e.g., iodoxybenzoic acid derivatives) . - Methyl Group Oxidation :

Strong oxidants (e.g., K₂Cr₂O₇/H₂SO₄) convert methyl groups to -COOH, forming polycarboxylic acids .

Biological Activity

This compound exhibits herbicidal properties by mimicking auxin activity .

Key Finding :

Scientific Research Applications

Physico-Chemical Properties

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in organic solvents like ethanol and acetone, but less soluble in water.

Chemical Research

3-Iodo-2,6-dimethylbenzoic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that are advantageous in synthetic pathways.

Biological Applications

The compound is investigated for its potential in drug discovery:

- Precursor for biologically active compounds : It has been used to synthesize derivatives that exhibit pharmacological activities.

- Therapeutic properties : Studies suggest potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological exploration.

Industrial Uses

In industry, it is employed in the production of specialty chemicals and materials:

- Dyes and pigments : Its structural features contribute to the color properties of various dyes.

- Polymers : It can be incorporated into polymer formulations to enhance performance characteristics.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of novel opioid peptide antagonists using derivatives of this compound. These compounds showed significant selectivity at opioid receptors, indicating the potential for developing targeted therapies .

Case Study 2: Agrochemical Development

Research highlighted the use of this compound as a precursor in synthesizing agrochemicals that improve crop yields while minimizing environmental impact. The compound's unique reactivity allows for the formation of effective herbicides and pesticides .

Mechanism of Action

The mechanism of action of 3-iodo-2,6-dimethylBenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The iodine atom and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-iodo-2,6-dimethylbenzoic acid with five related benzoic acid derivatives, focusing on molecular properties, substituent effects, and reactivity.

Key Comparative Insights

Halogenated Derivatives: Iodo vs. Fluoro 3-Fluoro-2,6-dimethylbenzoic acid (168.17 g/mol) has a smaller substituent (fluorine) compared to iodine, reducing steric hindrance. Fluorine’s high electronegativity increases acidity compared to iodine, though iodine’s polarizable nature may enhance reactivity in electrophilic substitutions . The iodo derivative’s higher molecular weight and lipophilicity (XLogP3 = 2.8) make it more suitable for applications requiring non-polar solubility, such as lipid bilayer penetration .

Hydroxyl-Substituted Derivatives 2,4-Dihydroxy-3,6-dimethylbenzoic acid (182.17 g/mol) exhibits two hydroxyl groups, significantly increasing polarity and hydrogen bonding capacity. This enhances solubility in aqueous or polar solvents compared to the iodo compound. The hydroxyl groups also enable chelation with metal ions, broadening applications in coordination chemistry . 4-Hydroxy-2,6-dimethylbenzoic acid (166.17 g/mol) has a single hydroxyl group, offering intermediate polarity. Its acidity is weaker than the dihydroxy analog but stronger than non-hydroxylated derivatives .

Electron-Withdrawing Substituents: Cyano vs. Iodo 3-Cyano-2,6-dimethylbenzoic acid (175.18 g/mol) features a cyano group, a strong electron-withdrawing substituent. Its predicted pKa (2.97) indicates higher acidity than the iodo derivative, making it more reactive in deprotonation-driven reactions . The cyano group also enables participation in nitrile-specific reactions (e.g., hydrolysis to amides or carboxylic acids), unlike the iodo compound, which may undergo halogen-exchange or Suzuki coupling reactions .

Steric and Electronic Effects

- Methyl groups at the 2- and 6-positions in all compounds create steric hindrance, limiting reactivity at the benzene ring’s para positions.

- Iodine’s large atomic radius in This compound may slow reaction kinetics in sterically sensitive processes compared to smaller substituents like fluorine or hydroxyl .

Biological Activity

3-Iodo-2,6-dimethylbenzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant research findings regarding this compound, highlighting its pharmacological properties and applications.

Synthesis

The synthesis of this compound typically involves the iodination of 2,6-dimethylbenzoic acid using various iodinating agents. The process is often optimized for yield and purity. For instance, a method using iodine in the presence of a suitable oxidizing agent has been reported to achieve high selectivity and yield for iodinated derivatives of benzoic acids .

Pharmacological Properties

This compound has been studied for its interactions with biological systems, particularly in the context of receptor binding and enzyme inhibition. Preliminary evaluations indicate that derivatives of this compound may exhibit agonistic or antagonistic properties toward specific receptors.

-

Receptor Interaction :

- Studies have shown that compounds with similar structural features can act as potent agonists or antagonists at opioid receptors. For example, modifications in the aromatic ring can significantly alter binding affinity and efficacy .

- In vitro assays demonstrated that some derivatives exhibited full agonist behavior in calcium mobilization assays on CHO cells expressing NOP receptors .

- Cytotoxicity :

Case Studies

Several studies have explored the biological implications of halogenated benzoic acids:

- Study on Opioid Peptides : A case study involving the modification of opioid peptides with this compound analogues showed enhanced antagonist activity at opioid receptors. This suggests that such modifications can lead to new analgesics with improved selectivity and potency .

- Molecular Docking Studies : Molecular docking simulations have indicated favorable binding interactions between this compound derivatives and target proteins involved in metabolic pathways. The binding energies calculated from these studies suggest that these compounds could be further developed into therapeutic agents targeting specific pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structure. Key factors include:

- Position and Type of Substituents : The presence of iodine at the 3-position enhances lipophilicity and may influence receptor binding.

- Methyl Groups : The 2 and 6 positions occupied by methyl groups contribute to steric hindrance and electronic effects that modulate biological activity.

Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for introducing iodine into the 2,6-dimethylbenzoic acid scaffold?

Iodination can be achieved via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). The methyl groups at positions 2 and 6 act as ortho/para-directing groups, favoring iodination at the meta position (C3). Post-reaction purification may involve column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in polar solvents like ethanol .

Q. Which spectroscopic techniques are critical for characterizing 3-iodo-2,6-dimethylbenzoic acid?

- NMR : H NMR reveals methyl proton signals (δ ~2.3–2.6 ppm) and aromatic protons (δ ~7.1–7.5 ppm). C NMR confirms iodine’s deshielding effect on the adjacent carbon.

- FT-IR : A strong C=O stretch (~1680 cm) and O-H (carboxylic acid) stretch (~2500–3000 cm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 290 (CHIO) and fragment peaks for iodine loss (e.g., m/z 163 for decarboxylated 2,6-dimethylbenzene). Predictive models (e.g., Joback method) can estimate properties like boiling point or solubility .

Q. How does the iodine substituent affect the compound’s stability under varying pH conditions?

The electron-withdrawing iodine increases the carboxylic acid’s acidity (lower pKa) compared to non-halogenated analogs. Stability studies should use HPLC or UV-Vis to monitor degradation in aqueous buffers (pH 1–13) over 24–72 hours. Iodine’s susceptibility to photolytic cleavage necessitates storage in amber vials at 4°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction yields for iodination of methylated benzoic acids?

- Controlled Reagent Ratios : Optimize ICl:substrate ratios (e.g., 1:1 to 1:2) to minimize poly-iodination.

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (0°C vs. reflux) to favor mono-iodination.

- Analytical Validation : Use LC-MS to quantify byproducts (e.g., di-iodinated species) and adjust reaction conditions accordingly .

Q. How can computational chemistry predict the regioselectivity of iodination in 2,6-dimethylbenzoic acid?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the transition state energies for iodination at competing positions (C3 vs. C5). Fukui indices identify the most nucleophilic carbon, while electrostatic potential maps visualize charge distribution. Compare results with experimental H NMR data to validate predictions .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Receptor Binding Assays : Screen for androgen receptor (AR) antagonism using luciferase reporter assays in LNCaP cells, referencing methodologies for structurally related Atraric acid .

- Anti-inflammatory Activity : Measure inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via Griess reagent.

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., PC-3, DU145) to assess IC values .

Q. How can isotopic labeling (e.g., 13^{13}13C or 125^{125}125I) enhance mechanistic studies of this compound?

- I Radiolabeling : Track metabolic pathways in vivo using SPECT/CT imaging.

- C-Labeled Carboxylic Acid : Elucidate decarboxylation kinetics via C NMR or isotope-ratio mass spectrometry. Synthetic protocols for labeled analogs should adapt bromination/dehalogenation routes from , replacing Br with I .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.